3-Hydroxy-2,4-dioxopentanedial
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Overview
Description
3-Hydroxy-2,4-dioxopentanedial is an organic compound with the molecular formula C5H4O5 It is a derivative of pentanedial, featuring hydroxyl and dioxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,4-dioxopentanedial typically involves the oxidation of suitable precursors. One common method is the oxidation of 3-hydroxy-2,4-pentanedione using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agent and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,4-dioxopentanedial undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, forming polyols.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides, alcohols, and bases.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Polyols.
Substitution: Esters, ethers.
Scientific Research Applications
3-Hydroxy-2,4-dioxopentanedial has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,4-dioxopentanedial involves its interaction with specific molecular targets and pathways. The hydroxyl and dioxo groups enable it to participate in redox reactions, influencing cellular processes and metabolic pathways. Its reactivity with nucleophiles and electrophiles makes it a versatile compound in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2,4-pentanedione: Similar structure but lacks the additional dioxo group.
2-Hydroxy-3,4-dioxopentanal: Another related compound with different functional group positioning.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
672298-51-0 |
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Molecular Formula |
C5H4O5 |
Molecular Weight |
144.08 g/mol |
IUPAC Name |
3-hydroxy-2,4-dioxopentanedial |
InChI |
InChI=1S/C5H4O5/c6-1-3(8)5(10)4(9)2-7/h1-2,5,10H |
InChI Key |
GURQNXXMWZGJKC-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(=O)C(C(=O)C=O)O |
Origin of Product |
United States |
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